Enantiomeric Purity: Chiral Identity as a Prerequisite for Selective Target Engagement
High-strength, direct comparative biological data for this specific compound is limited in the public domain. The primary differentiation rests on stereochemical identity. The (R)-enantiomer (CAS: 2411365-66-5) is a distinct chemical entity from its (S)-enantiomer (CAS: 2381123-27-7) and the racemic mixture (CAS: 117593-43-8) . In biological systems, enantiomers often exhibit profoundly different activities. For example, within the class of aminotetrahydrothiopyran dioxides, the (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydrothiopyran exhibited weak inhibition (~30% at 40 mM) against a target enzyme, illustrating how even a single stereocenter and substitution pattern can drastically affect activity [1]. While not a direct head-to-head study for the 3-amino analog, this class-level evidence strongly supports the procurement of a specific enantiomer to avoid the unpredictable and often detrimental effects of using a racemate or the incorrect stereoisomer.
| Evidence Dimension | Stereochemical Purity and Identity |
|---|---|
| Target Compound Data | Specific (R)-enantiomer; CAS 2411365-66-5; Molecular Formula C5H11NO2S |
| Comparator Or Baseline | (S)-enantiomer: CAS 2381123-27-7 [2]; Racemic mixture: CAS 117593-43-8 |
| Quantified Difference | Distinct stereochemical configuration; potential for differential binding and activity based on class-level evidence [1] |
| Conditions | Chemical identity based on CAS registry and molecular structure; biological inference from a related 4-amino analog in an enzyme inhibition assay. |
Why This Matters
Procurement of the correct enantiomer is mandatory for reproducible chiral synthesis and for generating biologically relevant data in assays sensitive to stereochemistry.
- [1] Medscape. (2024). MEDLINE Abstract: The cyclic substrate-product analogue (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydrothiopyran was a weak inhibitor, giving only ∼30% inhibition at a concentration of 40 mM. View Source
- [2] Chemsrc. (n.d.). (S)-3-Aminotetrahydro-2H-thiopyran 1,1-dioxide. CAS: 2381123-27-7. View Source
